
physical and chemical characteristics of 6-
chlorobenzo[d]isoxazole-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Compound of Interest

Compound Name:

6-

CHLOROBENZO[D]ISOXAZOLE-

3-CARBOXYLIc acid

Cat. No.: B1455507 Get Quote

An In-Depth Technical Guide to 6-Chlorobenzo[d]isoxazole-3-carboxylic Acid:

Physicochemical Properties and Scientific Applications

Abstract
6-Chlorobenzo[d]isoxazole-3-carboxylic acid is a heterocyclic organic compound of

significant interest to the fields of medicinal chemistry and drug development. Its rigid bicyclic

structure, combined with the reactive carboxylic acid handle, makes it a valuable scaffold and

building block for the synthesis of complex molecular architectures. This guide provides a

comprehensive overview of its core physical and chemical characteristics, spectroscopic

profile, safety considerations, and applications, tailored for researchers, scientists, and

professionals in drug development.

Introduction: The Role of the Benzisoxazole
Scaffold
Heterocyclic compounds form the bedrock of modern pharmacology. Among these, the

benzisoxazole moiety is recognized as a "privileged scaffold," a molecular framework that is

capable of binding to a variety of biological targets.[1][2] This versatility has led to its

incorporation into numerous clinically successful drugs. 6-Chlorobenzo[d]isoxazole-3-
carboxylic acid represents a key functionalized member of this class, offering a strategic
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platform for synthetic elaboration and the exploration of structure-activity relationships (SAR) in

drug discovery programs.[3]

Core Physicochemical Characteristics
The fundamental properties of a compound dictate its behavior in both chemical reactions and

biological systems. The data for 6-chlorobenzo[d]isoxazole-3-carboxylic acid are

summarized below.

Table 1: Key Identifiers and Molecular Properties

Property Value Source

IUPAC Name
6-Chlorobenzo[d]isoxazole-3-

carboxylic acid
Key Organics[4]

CAS Number 28691-49-8 [4][5][6][7]

Molecular Formula C₈H₄ClNO₃ BLD Pharm[8]

Molecular Weight 213.58 g/mol Calculated

SMILES
C1=CC2=C(C=C1Cl)ON=C2C(

=O)O
Inferred from structure

Table 2: Physical Properties
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Property Value Notes

Appearance White to off-white solid/powder
General observation for similar

compounds

Melting Point Data not publicly available -

Boiling Point Data not publicly available -

Solubility

Expected to be poorly soluble

in water; soluble in organic

solvents like DMSO, DMF, and

methanol.

Based on the properties of

related carboxylic acids and

heterocyclic compounds.[9]

pKa Data not publicly available
Expected to be in the range of

typical carboxylic acids (3-5).

Synthesis and Chemical Reactivity
Synthetic Pathways
The synthesis of substituted isoxazoles, including benzisoxazole derivatives, can be achieved

through various methods, often involving the cyclization of appropriately functionalized

precursors.[10] A common strategy is the electrophilic cyclization of 2-alkyn-1-one oximes.[11]

While the specific, scaled-up synthesis for the 6-chloro derivative is proprietary to commercial

suppliers, a generalized workflow provides insight into its formation.

The causality behind this synthetic approach lies in the strategic formation of the N-O bond and

the isoxazole ring. The oxime provides the necessary heteroatoms, while the alkyne serves as

the electrophilic partner for the ring-closing reaction, which can be promoted by various

electrophiles like iodine monochloride (ICl).[11]
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Starting Materials

Step 1: Acylation/Coupling Step 2: Oxime Formation

Step 3: Electrophilic Cyclization

Step 4: Carboxylation/Final Modification

Substituted Acid Chloride
(e.g., 4-chloro-2-hydroxybenzoyl chloride)

2-Alkyn-1-one Intermediate

Sonogashira Coupling

Terminal Alkyne

2-Alkyn-1-one Oxime

Hydroxylamine (NH2OH)

Condensation

Substituted Isoxazole

Electrophile (e.g., ICl)

Ring Closure

Final Product:
6-Chlorobenzo[d]isoxazole-

3-carboxylic acid

Oxidation/
Modification

Click to download full resolution via product page

Caption: Generalized synthetic workflow for substituted benzisoxazoles.

Chemical Reactivity
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The reactivity of this molecule is dominated by two key features:

The Carboxylic Acid Group: As a typical carboxylic acid, it readily undergoes reactions such

as esterification, amide bond formation (coupling), and reduction.[12] This functional group is

the primary anchor point for synthetic diversification, allowing chemists to attach various

other molecules and build complex structures. The choice of coupling reagent (e.g., HATU,

EDC) is critical for efficient amide bond formation, minimizing side reactions and ensuring

high yields, a trustworthy and self-validating system in peptide-like synthesis.

The Aromatic Ring System: The chlorinated benzene ring can participate in electrophilic

aromatic substitution reactions, although the electron-withdrawing nature of the isoxazole

and chloro groups makes it less reactive than benzene itself. The isoxazole ring is generally

stable but can be cleaved under certain reductive or basic conditions.

Spectroscopic and Analytical Characterization
Spectroscopic analysis is essential for confirming the identity and purity of the compound.

Infrared (IR) Spectroscopy: The IR spectrum is expected to show highly characteristic peaks.

A very broad O-H stretch from the carboxylic acid's hydrogen-bonded dimer form will appear

from 2500–3300 cm⁻¹.[13] The carbonyl (C=O) stretch will be a strong, sharp peak around

1710-1760 cm⁻¹.[13][14][15] Additional peaks in the 1400-1600 cm⁻¹ region will correspond

to the aromatic C=C stretching vibrations.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

¹H NMR: The acidic proton of the carboxyl group is highly deshielded and will appear as a

broad singlet far downfield, typically >12 ppm.[13] The protons on the benzene ring will

appear in the aromatic region (7.0-8.5 ppm), with splitting patterns determined by their

positions relative to the chloro and isoxazole substituents.

¹³C NMR: The carboxyl carbon is characteristically found in the 165–185 ppm range.[13]

The other aromatic and isoxazole carbons will appear between 110-160 ppm.

Mass Spectrometry (MS): Mass spectrometry will confirm the molecular weight of the

compound. The high-resolution mass spectrum (HRMS) should show the expected

molecular ion peak corresponding to the exact mass of C₈H₄ClNO₃.
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Protocol Box 1: Standard Methodology for ¹H NMR
Analysis
This protocol ensures reproducible and high-quality data.

Sample Preparation: Accurately weigh ~5-10 mg of 6-chlorobenzo[d]isoxazole-3-
carboxylic acid. The precision of this step is key for any subsequent quantitative analysis.

Solvent Selection: Dissolve the sample in ~0.7 mL of a deuterated solvent, such as DMSO-

d₆ or CDCl₃. DMSO-d₆ is often preferred for carboxylic acids as it effectively solubilizes the

compound and shifts the residual water peak away from analyte signals.

Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for

chemical shift referencing (0 ppm). The use of a universally accepted standard is a

cornerstone of a self-validating system.

Data Acquisition: Transfer the solution to a clean, dry 5 mm NMR tube. Acquire the spectrum

on a 400 MHz (or higher) spectrometer. Key parameters to optimize include the number of

scans (typically 16-64 for sufficient signal-to-noise) and the relaxation delay (D1), which

should be set to at least 5 seconds to ensure proper quantitation of all proton signals,

including the slowly relaxing carboxyl proton.

Data Processing: Process the raw data (FID) by applying a Fourier transform, phase

correction, and baseline correction. Integrate all signals to determine the relative ratios of

protons, confirming the structure.

Safety, Handling, and Storage
Proper handling is crucial due to the compound's potential hazards.[4]

Hazard Identification: Classified as harmful if swallowed, harmful in contact with skin, and

harmful if inhaled.[4][5] It is also known to cause skin irritation and serious eye irritation and

may cause respiratory irritation.[5]

Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., nitrile),

safety goggles or a face shield, and a lab coat.[16] When handling the powder outside of a

fume hood, a respirator may be necessary.[5]
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Handling: Use only in a well-ventilated area, preferably within a chemical fume hood, to

avoid inhalation of dust.[4][5] Avoid contact with skin and eyes.[16] Wash hands thoroughly

after handling.[5]

Storage: Keep the container tightly closed and store in a cool, dry, and well-ventilated place

away from incompatible materials such as strong oxidizing agents.[4]

Caption: A standard safety workflow for handling chemical reagents.

Applications in Research and Development
The primary utility of 6-chlorobenzo[d]isoxazole-3-carboxylic acid is as a molecular building

block.[6] Its structure is pre-organized for elaboration into more complex molecules targeting a

wide range of proteins. In drug discovery, it can be used to:

Synthesize Compound Libraries: The carboxylic acid serves as a versatile handle for

combinatorial chemistry, allowing for the rapid synthesis of hundreds or thousands of related

compounds by forming amides or esters with diverse amines and alcohols.

Serve as a Core Scaffold: The rigid benzisoxazole core provides a structurally defined

anchor to position other functional groups in three-dimensional space, which is critical for

optimizing binding interactions with a protein target.

Explore Structure-Activity Relationships (SAR): By systematically modifying the molecule

(e.g., by creating a series of amides) and testing the biological activity of the resulting

compounds, researchers can understand which chemical features are essential for potency

and selectivity. Studies on similar trisubstituted isoxazoles have demonstrated how

modifications to the core scaffold influence binding affinity and functional activity.[3]

Conclusion
6-Chlorobenzo[d]isoxazole-3-carboxylic acid is more than just a chemical compound; it is

an enabling tool for innovation in the life sciences. Its well-defined structure, coupled with the

versatile reactivity of its carboxylic acid group, provides a reliable and strategic starting point for

the design and synthesis of novel therapeutic agents. A thorough understanding of its

physicochemical properties, reactivity, and handling requirements is paramount for any

researcher aiming to leverage its potential in the laboratory.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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